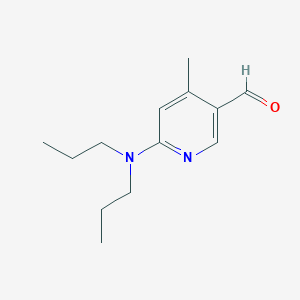

6-(Dipropylamino)-4-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

6-(dipropylamino)-4-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H20N2O/c1-4-6-15(7-5-2)13-8-11(3)12(10-16)9-14-13/h8-10H,4-7H2,1-3H3 |

InChI Key |

PPHFUAVKQXYKOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C(=C1)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 6 Dipropylamino 4 Methylnicotinaldehyde and Its Analogs

Retrosynthetic Analysis of the Nicotinaldehyde Core

A retrosynthetic analysis of 6-(Dipropylamino)-4-methylnicotinaldehyde (PubChem CID: Not explicitly found, but based on the structure, it is a substituted pyridine) would typically involve disconnecting the functional groups to simpler, readily available precursors. The aldehyde group at position 3, the methyl group at position 4, and the dipropylamino group at position 6 present distinct synthetic challenges.

One common retrosynthetic strategy for substituted pyridines is to consider their formation via condensation reactions or cycloaddition reactions. Given the specific substitution pattern, the pyridine (B92270) ring itself can be constructed from acyclic precursors. Alternatively, functionalization of an existing pyridine ring can be explored.

The aldehyde functionality at C3 could be introduced late in the synthesis through formylation reactions. The dipropylamino group at C6 could be derived from a leaving group (e.g., halogen) via nucleophilic aromatic substitution or through direct amination. The methyl group at C4 can be integrated during the ring formation or introduced via specific methylation reactions.

Approaches to Introducing the Pyridine Nitrogen and Methyl Substituent

The introduction of the pyridine nitrogen and the methyl substituent at position 4 is crucial for establishing the core scaffold. Several pyridine synthesis methodologies can be considered:

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849), followed by oxidation of the resulting 1,4-dihydropyridine (B1200194) baranlab.orgmdpi.com. While traditionally yielding symmetrical pyridines, modifications allow for asymmetric substitution. The C4 carbon of the pyridine ring can be derived from the aldehyde used in this reaction mdpi.comillinois.edu. For 4-methyl substitution, acetaldehyde (B116499) or a derivative thereof could be employed as the C1 unit.

Knoevenagel Condensation followed by Cyclization: The Knoevenagel condensation, a modification of the aldol (B89426) condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration dcu.iewikipedia.org. This reaction can be a key step in pyridine synthesis, particularly when malononitrile (B47326), cyanoacetamide, or cyanoacetates are used, followed by intramolecular addition of an amino function to a C=N triple bond dcu.ie. This approach could potentially form a pyridine ring with a pre-installed methyl group if appropriate starting materials are chosen acs.orgchemtube3d.com.

De Novo Synthesis from Simple Precursors: Pyridine derivatives can be prepared by reacting acetaldehyde and ammonia in the presence of an oxide catalyst, which can also yield 4-methylpyridine (B42270) wikipedia.org. This method typically forms the pyridine core directly.

Metal-catalyzed Cycloadditions: Newer methods involve metal-catalyzed cycloaddition reactions, such as [4+2] cycloadditions from 1-azadienes and two-carbon π-components, or Pd-catalyzed C–H activation strategies using α,β-unsaturated oxime ethers and alkenes. These methods can provide access to multi-substituted pyridines with high regioselectivity, including 4-substituted derivatives rsc.org.

The precise placement of the methyl group at C4 often dictates the choice of initial building blocks. For instance, in Hantzsch-type syntheses, the aldehyde component typically becomes the C4 of the pyridine ring mdpi.com.

Strategies for Dipropylamino Group Installation

The introduction of the dipropylamino group at position 6 of the pyridine ring requires careful consideration of the reactivity of the pyridine nucleus. Pyridines are less reactive to nucleophilic substitution than benzene (B151609) derivatives unless activated by electron-withdrawing groups or a leaving group at specific positions thieme-connect.compressbooks.pubwikipedia.org. Position 6 on a pyridine ring (which is equivalent to position 2) is particularly amenable to nucleophilic attack, especially when a good leaving group is present myttex.netsci-hub.sechemrxiv.org.

Direct amination of pyridines can be achieved, although it might require specific conditions or activated pyridine rings. The Chichibabin reaction involves the direct amination of pyridine with sodium amide, typically in liquid ammonia or an aprotic solvent like xylene, via an addition-elimination mechanism myttex.netwikipedia.org. While this reaction typically yields 2-aminopyridines, its application to specifically introduce dipropylamine (B117675) would involve dipropylamide.

Another approach to direct amination of pyridines, particularly at the 2-position (analogous to 6-position in our target compound), involves the use of pyridine N-oxides. These can be converted to 2-aminopyridines in a one-pot fashion using reagents like p-toluenesulfonic anhydride (B1165640) (Ts₂O) in the presence of an amine like tert-butylamine, followed by deprotection. This method offers high yields and excellent regioselectivity for 2-amination organic-chemistry.orgacs.orgresearchgate.net. For the synthesis of this compound, a 4-methylnicotinic acid N-oxide precursor could potentially be used.

Nucleophilic Aromatic Substitution (SNAr) is a highly effective strategy for introducing amino groups onto activated aromatic systems, including pyridines thieme-connect.compressbooks.pubsci-hub.selibretexts.org. If a good leaving group, such as a halogen (e.g., chlorine, bromine, iodine), is present at position 6 (equivalent to 2-position) of a 4-methylnicotinaldehyde (B1314049) derivative, it can be displaced by dipropylamine.

The reactivity order for halopyridines in SNAr can vary depending on the nucleophile, but generally, 2-halopyridines readily undergo substitution with nucleophiles under milder conditions than the Chichibabin reaction myttex.netsci-hub.se. Electron-withdrawing groups on the pyridine ring, including the pyridine nitrogen itself, enhance the susceptibility to nucleophilic attack thieme-connect.compressbooks.publibretexts.org.

Transition metal-catalyzed amination reactions, such as Buchwald-Hartwig amination, are powerful tools for C-N bond formation between aryl or heteroaryl halides and amines nih.govrsc.org. Palladium and copper catalysts are commonly employed and can enhance yields and broaden the substrate scope, often operating under milder conditions than traditional SNAr acs.orgrsc.orgmdpi.com. This approach allows for the direct coupling of 6-halonicotinaldehyde derivatives with dipropylamine.

An alternative strategy involves synthesizing a 6-aminonicotinaldehyde (B32264) derivative first, and then alkylating the amino group with propyl halides (e.g., propyl iodide, propyl bromide). This two-step process allows for the controlled introduction of the two propyl groups.

The initial 6-aminonicotinaldehyde can be obtained via methods described above, such as SNAr of a 6-halonicotinaldehyde with ammonia or a primary amine, followed by hydrolysis if an amide is formed. Once the amino group is installed, direct N-alkylation can be performed using alkyl halides in the presence of a base. This method provides flexibility in introducing specific alkyl chains.

Formylation Reactions for Aldehyde Moiety Formation

The introduction of the aldehyde group at position 3 of the pyridine ring (nicotinaldehyde core) is a crucial step. Several methods can be employed:

Oxidation of Methyl or Hydroxymethyl Precursors: If a methyl group is present at position 3, it can be selectively oxidized to an aldehyde. For example, 3-methylpyridine (B133936) can be oxidized to 3-pyridinecarbaldehyde (nicotinaldehyde) using various oxidizing agents. This can be achieved using oxygen in the presence of metal catalysts and an acidic solvent like acetic acid, or manganese(IV) oxide for hydroxymethylpyridine precursors shu.ac.ukresearchgate.net.

Vilsmeier-Haack Formylation: This reaction is a common method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings . It involves the reaction of an activated aromatic compound with a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). While pyridines are generally less reactive than benzene, suitably activated pyridine rings can undergo Vilsmeier-Haack formylation.

Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols, typically not directly applicable to pyridine rings unless they possess strong activating groups that make them resemble phenols in reactivity.

Gattermann-Koch Reaction: This reaction introduces a formyl group into aromatic compounds using carbon monoxide and HCl in the presence of a Lewis acid catalyst, typically used for activated benzenes. Its direct application to pyridines is limited.

Directed Ortho Metalation (DoM) followed by Formylation: For highly substituted pyridines, directed ortho metalation can be a powerful tool to selectively introduce functionality. If a directing group is present at an appropriate position, it can direct lithiation ortho to it, and subsequent quenching with a formylating agent (e.g., DMF, followed by hydrolysis) can introduce the aldehyde group.

The choice of formylation method depends on the electronic properties of the pyridine ring at the stage the aldehyde is introduced and the compatibility with other existing functional groups.

Vilsmeier-Haack Formylation Variants

The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic and heteroaromatic compounds, utilizing a Vilsmeier reagent typically prepared from a phosphoryl halide (e.g., POCl3) and a substituted formamide (B127407) (e.g., N,N-dimethylformamide, DMF) rsc.orgwikipedia.org. While classical Vilsmeier-Haack reactions are generally suitable for electron-rich aromatic systems, the direct meta-selective C–H formylation of electron-deficient pyridines has traditionally been challenging acs.org.

However, advancements in Vilsmeier-Haack variants have enabled the synthesis of nicotinaldehyde derivatives. For instance, the reaction of 2-arylpropan-2-ols with Vilsmeier reagent followed by cyclization with ammonium (B1175870) acetate (B1210297) has been shown to afford 4-arylnicotinaldehydes rsc.org. A more recent strategy involves a one-pot, multistep approach for meta-selective C–H formylation of pyridines via streptocyanine intermediates acs.orgfigshare.com. This method combines aromatic nucleophilic addition, ring-opening, formylation, and ring-closing, effectively overcoming the limitations of traditional Vilsmeier-Haack reactions for electron-deficient pyridines acs.orgfigshare.com. The process involves initial activation of the pyridine substrate by a reagent such as DNPCl to generate an N-DNP-Zincke salt, which then undergoes nucleophilic ring-opening and transimination to form a streptocyanine acs.org. Subsequent electrophilic addition of the Vilsmeier reagent to the streptocyanine intermediate, followed by transimination with ammonium acetate and electrocyclization, yields the desired meta-formylated pyridines with high selectivity acs.org.

Studies have also explored the use of Vilsmeier reaction conditions with enamides to synthesize various multisubstituted chloronicotinaldehydes researchgate.net. Optimizing Vilsmeier reagent concentration and replacing POCl3 with diphosgene or triphosgene (B27547) can lead to improved selectivity and higher yields, favoring chloronicotinaldehydes over chloropyridines researchgate.net.

Other Electrophilic and Nucleophilic Formylation Protocols

Beyond Vilsmeier-Haack, other formylation protocols are employed, though the electron-deficient nature of pyridines makes direct electrophilic aromatic substitution challenging wikipedia.orgslideshare.net. Traditional electrophilic formylation methods, such as the Gattermann-Koch reaction and the Reimer-Tiemann reaction, are more effective with electron-rich substrates like phenols, pyrrole, or fused aromatic rings wikipedia.org. Pyridine typically requires more aggressive conditions to react effectively via electrophilic means wikipedia.org.

Nucleophilic addition to pyridiniums has proven useful for pyridine functionalization, including formylation rsc.org. This approach often involves converting pyridines to pyridiniums, making them more electrophilic for subsequent nucleophilic attack rsc.org. However, such reactions can suffer from poor regioselectivity, often leading to mixtures of C-2 and C-4 isomers, and overreaction issues rsc.org. Radical addition methods can directly afford functionalized pyridines, but also face regioselectivity challenges rsc.org.

Protecting Group Strategies in Multi-step Synthesis

In multi-step syntheses, especially those involving sensitive functionalities like aldehydes and amines, protecting group strategies are crucial to prevent unwanted side reactions and ensure chemoselectivity scholaris.ca. For pyridines, the nitrogen atom can be a site of unwanted reactivity. Borane (B79455) complexes, for instance, have been utilized to protect the pyridine nitrogen, thus avoiding mixtures of alkylation products during synthesis researchgate.net. After the desired transformations, the borane protecting group can be removed under acidic conditions researchgate.net.

For amines, various protecting groups are employed to temporarily mask their reactivity. The use of the 3-nitro-2-pyridine sulfenyl (Npys) group has been reported for the protection of epsilon-amino functions of lysine (B10760008) residues in peptide synthesis, allowing for selective deprotection using reagents like 2-mercaptopyridine-N-oxide nih.gov. Similarly, the use of t-BOC and Di-t-BOC protecting groups offers stability during catalyzed nucleophilic substitutions and catalytic hydrogenation reactions researchgate.net.

Catalytic Approaches in Synthetic Transformations

Catalytic approaches are fundamental in modern organic synthesis, offering increased efficiency, selectivity, and often milder reaction conditions acs.org.

Palladium-Catalyzed Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds acs.orgrsc.orgbeilstein-journals.org. These reactions are particularly valuable for accessing poly-functionalized pyridines, which are challenging to synthesize through traditional methods rsc.org.

Key palladium-catalyzed reactions applied to pyridine functionalization include:

Suzuki-Miyaura coupling: This reaction can be used for aryl-pyridine bond formation. For example, the Suzuki-Miyaura cross-coupling of 6-chloropyridine sulfone with arylboronic acids has been shown to afford arylpyridine sulfones acs.orgrsc.org.

Sonogashira coupling: Useful for introducing alkynyl groups to pyridines rsc.org.

Heck reaction: Palladium-catalyzed dehydrogenative Heck reactions on pyridines with simple alkenes can lead to C3-alkenylated products beilstein-journals.org.

Buchwald-Hartwig amination: This reaction is effective for forming carbon-nitrogen bonds, allowing the introduction of amine functionalities onto the pyridine scaffold. Conditions involving Pd2(dba)3, rac-BINAP, and NaOtBu in THF have been successfully applied to reactions of halopyridines with primary, secondary, and aromatic amines rsc.org.

C-H functionalization: Palladium-catalyzed C-H functionalization of pyridine N-oxides has been achieved, enabling regioselective alkenylation and direct arylation with unactivated arenes beilstein-journals.orgresearchgate.net. These reactions often proceed via C-H bond activation and involve various oxidants and directing groups beilstein-journals.orgresearchgate.net.

The compatibility of these reactions with various substituents and their ability to facilitate late-stage functionalization make them indispensable for synthesizing complex pyridine derivatives acs.orgrsc.org.

Organocatalysis in Aldehyde and Amine Chemistry

Organocatalysis, which utilizes organic molecules as catalysts, provides a metal-free and often enantioselective alternative for various transformations acs.orgwikipedia.org. In aldehyde and amine chemistry, organocatalysts can activate substrates through various mechanisms, including enamine catalysis (forming active enamine nucleophiles) and iminium catalysis (forming activated iminium electrophiles) acs.orgwikipedia.org.

For aldehydes, chiral organocatalysts, such as chiral imidazolidinones and proline-derived secondary amines, have been successfully employed in asymmetric functionalization reactions acs.orgthieme-connect.comacs.org. These include:

Aldol reactions: Proline-catalyzed aldol reactions are a classic example of asymmetric organocatalysis wikipedia.org.

α-functionalization of aldehydes: Chiral imidazolidinone catalysts have been used in enantioselective radical-mediated C-O bond-forming reactions, specifically α-oxyamination of aldehydes acs.org.

Enantioselective peroxidation of conjugated enones: Primary amines derived from cinchona alkaloids can activate enones to form iminium ions, inducing enantioselectivity acs.org.

In amine chemistry, chiral aldehyde catalysis has emerged as a tool for the asymmetric functionalization of N-unprotected amino acid esters and their analogs thieme-connect.com. This approach activates the primary amine through imine formation, increasing the acidity of the α-H, and thus eliminating the need for protecting group manipulations commonly associated with traditional methods thieme-connect.com. Organocatalyzed asymmetric β-amination and multicomponent syn-selective diamination of α,β-unsaturated aldehydes have also been reported, providing a route to chiral β-aminated and α,β-diaminated aldehydes nih.gov.

Multicomponent Reaction (MCR) Strategies for Nicotinaldehyde Synthesis

Multicomponent reactions (MCRs) are highly convergent reactions where three or more reactants combine in a single step to form a complex product, with most atoms contributing to the new molecule organic-chemistry.orgpreprints.org. MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to linear multi-step syntheses preprints.org. They are increasingly important in medicinal chemistry and drug discovery for synthesizing diverse heterocyclic scaffolds, including nicotinaldehyde derivatives preprints.orgnih.govresearchgate.net.

For nicotinaldehyde synthesis, MCRs provide versatile routes to access complex structures. While specific examples for the direct synthesis of this compound via MCRs are not widely detailed in the provided search results, the general applicability of MCRs to pyridine and nicotinaldehyde synthesis is evident:

Hantzsch Dihydropyridine (B1217469) Synthesis: This is a classic example of an MCR that can yield pyridine derivatives slideshare.netorganic-chemistry.org.

Ugi and Passerini Reactions: These isocyanide-based MCRs lead to complex peptidomimetic compounds and are highly functional group tolerant, making them suitable for generating diverse structures that could potentially be modified into nicotinaldehyde analogs organic-chemistry.orgnih.gov.

Biginelli Reaction: Another MCR involving an aldehyde, a 1,3-dicarbonyl compound, and urea/thiourea, leading to pyrimidine (B1678525) derivatives, which shares structural similarities with nicotinaldehydes in its heterocyclic nature preprints.org.

One-pot four-component reactions: Green synthesis approaches employing one-pot, four-component reactions involving an aldehyde, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium acetate have been reported for the synthesis of 3-pyridine derivatives, demonstrating high yields and short reaction times researchgate.net.

The flexibility of MCRs in incorporating various functional groups allows for the design of diverse nicotinaldehyde-containing molecules, thereby accelerating the synthesis of drug-like compounds and supporting structure-activity relationship studies rsc.orgnih.gov.

Optimization of Reaction Conditions and Yields

The synthesis of this compound would likely involve a multi-step approach, building upon established pyridine chemistry. A plausible synthetic pathway could commence from a suitably substituted pyridine precursor, such as a 6-halo-4-methylnicotinaldehyde (e.g., 6-chloro-4-methylnicotinaldehyde). The dipropylamino group could then be introduced via a nucleophilic aromatic substitution reaction with dipropylamine. Alternatively, a 6-aminonicotinaldehyde derivative could serve as an intermediate, with subsequent alkylation or reductive amination steps to install the dipropyl groups. For example, 6-aminonicotinaldehyde is a known building block in the synthesis of various pharmaceutical compounds sciforum.netchemicalbook.com.

Optimization of reaction conditions is paramount to achieving high yields and purity in chemical synthesis. Key parameters that are systematically varied include solvent, temperature, reaction time, and reactant stoichiometry.

Solvent Selection: The choice of solvent can significantly influence reaction kinetics and selectivity. For instance, in the synthesis of 5-aryl-3-((dimethylamino)methylene)furan-2(3H)-ones, the reaction yield was optimized by varying solvents, with toluene (B28343) yielding the best results (up to 90%) compared to ethanol (B145695) or acetonitrile (B52724) (50%) sciforum.net.

Temperature and Time: Elevated temperatures can accelerate reactions but may also lead to increased by-product formation or degradation. Conversely, lower temperatures might necessitate longer reaction times. Careful control is essential to balance reactivity and selectivity.

Reagent Stoichiometry: Employing an excess of one reactant can drive a reaction to completion, particularly for equilibrium-limited steps. For example, in the large-scale synthesis of Venetoclax, using an 8-equivalent excess of piperazine (B1678402) minimized the formation of a double addition product, demonstrating the importance of stoichiometry in controlling selectivity sciforum.net.

Catalyst Choice: For coupling reactions, the selection and loading of catalysts can be critical. Palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, are widely used for carbon-carbon bond formation and can be optimized for efficiency and yield chemicalbook.com.

An example of reaction optimization, although for a different class of compounds, demonstrates the impact of varying conditions on yield (Table 1).

Table 1: Example of Optimization of Reaction Conditions (Analogous System)

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Ethanol | 78 | 180 | 50 |

| 2 | Acetonitrile | 81 | 150 | 50 |

| 3 | 1,4-Dioxane | 101 | 160 | 61 |

| 4 | Toluene | 110 | 110 | 70 |

| 5 | Toluene | 115 | 25 | 75 |

| 6 | Toluene | 130 | 6 | 90 |

| 7 | Solvent-free | 153 | - | - |

Note: Data adapted from the optimization of 5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one synthesis sciforum.net. Yields are approximate and illustrate the trend for an analogous optimization process.

Scale-Up Considerations for Chemical Synthesis

Scaling up the synthesis of a chemical compound from the laboratory to industrial production introduces a unique set of challenges distinct from those encountered at small scales. These challenges primarily revolve around managing thermodynamics, mass transfer, and economic viability.

Heat Transfer and Mixing: As reaction vessel volumes increase, the surface area to volume ratio decreases, making efficient heat dissipation or addition more challenging. Exothermic reactions can lead to dangerous temperature excursions if not adequately controlled, impacting selectivity and potentially causing runaway reactions. Achieving homogeneous mixing becomes more difficult in large vessels, which can affect reaction rates and product consistency.

Reagent Addition Control: The rate and method of reagent addition must be carefully controlled at scale to prevent localized high concentrations that could lead to undesired by-products or safety hazards.

By-product Management and Purification Efficiency: Even minor side reactions at small scale can generate significant quantities of impurities at larger scales, complicating purification and increasing costs. Developing cleaner synthetic routes that minimize by-products from the outset is a key strategy for efficient scale-up.

Cost-Effectiveness: The cost of raw materials, solvents, catalysts, and energy becomes a major factor at scale. Processes must be economically viable, prompting the search for cheaper, more readily available, or recyclable reagents and catalysts.

Waste Generation: Industrial-scale synthesis can generate substantial amounts of waste. Sustainable approaches, including solvent recycling and the development of atom-economical reactions, are increasingly critical.

Process Robustness: A scaled-up process must be robust, meaning it can tolerate minor variations in reaction conditions (e.g., temperature fluctuations, reagent purity) without significant loss of yield or quality.

Strategic approaches to address these considerations during scale-up include:

Process Intensification: Techniques like flow chemistry, where reactions occur in continuous reactors, offer improved heat transfer, better mixing, and enhanced safety, making them attractive for large-scale production sciforum.net.

Development of Cleaner Chemistries: Focusing on reactions with high atom economy and minimizing the use of hazardous or difficult-to-remove reagents can simplify downstream processing and reduce waste.

Recycling and Recovery: Implementing systems for the recycling of solvents and catalysts can significantly reduce operational costs and environmental impact.

Analytical Control: Robust in-process analytical technologies are crucial for monitoring reaction progress, ensuring consistency, and identifying deviations early in the large-scale synthesis.

While specific scale-up data for this compound is not detailed, the development of other nicotinic acid derivatives and pharmaceutical intermediates often involves careful consideration of these principles. For instance, improvements in synthetic methods allowing for kilogram-scale production have been reported for other complex molecules, underscoring the feasibility of scaling up nicotinaldehyde chemistry when appropriate methodologies are applied sciforum.net.

Reactivity Profiles and Mechanistic Investigations of 6 Dipropylamino 4 Methylnicotinaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 6-(dipropylamino)-4-methylnicotinaldehyde, participating in a variety of nucleophilic addition and redox reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several important synthetic transformations.

Aldehydes readily react with primary amines to form imines (also known as Schiff bases) and with secondary amines to produce enamines. libretexts.orgmasterorganicchemistry.com These reactions typically proceed via a carbinolamine intermediate followed by dehydration. libretexts.org The reaction with primary amines involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.com

The formation of imines from aldehydes and primary amines is a reversible process and is often catalyzed by mild acid. masterorganicchemistry.com The presence of the electron-donating dipropylamino group on the pyridine (B92270) ring can influence the reactivity of the aldehyde, potentially affecting the rate of imine formation. Studies on substituted aromatic aldehydes have shown that both steric and electronic effects play a role in the efficiency of imine condensation. acs.org

With secondary amines, the reaction also begins with nucleophilic addition to the carbonyl group to form a carbinolamine. However, since secondary amines lack a second proton on the nitrogen, the intermediate iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is removed from an adjacent carbon atom, leading to the formation of an enamine, which contains a C=C double bond conjugated to the nitrogen atom. masterorganicchemistry.commakingmolecules.com The formation of enamines is also typically acid-catalyzed. masterorganicchemistry.com

Table 1: Representative Imine and Enamine Formation Reactions

| Amine Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Mild acid catalyst (e.g., acetic acid), removal of water |

| Secondary Amine (R₂NH) | Enamine | Mild acid catalyst (e.g., p-toluenesulfonic acid), removal of water |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and typically yields an α,β-unsaturated product. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org

For this compound, a Knoevenagel condensation would involve the reaction of the aldehyde with a compound like malonic acid or its esters in the presence of a basic catalyst. The electron-donating nature of the dipropylamino group would likely enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack. A variation of this reaction is the Doebner modification, which utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation and subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Expected Product |

| Diethyl malonate | Piperidine | Diethyl 2-((6-(dipropylamino)-4-methylpyridin-3-yl)methylene)malonate |

| Malononitrile (B47326) | Triethylamine | 2-((6-(dipropylamino)-4-methylpyridin-3-yl)methylene)malononitrile |

| Cyanoacetic acid | Pyridine | (E)-3-(6-(dipropylamino)-4-methylpyridin-3-yl)acrylonitrile (after decarboxylation) |

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglumenlearning.comlibretexts.org It involves the reaction of the carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). wikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. mnstate.edu A significant advantage of the Wittig reaction is that the position of the double bond in the resulting alkene is unambiguously determined. lumenlearning.com

The reactivity of the ylide influences the stereochemistry of the alkene product. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For this compound, the Wittig reaction would provide a versatile route to a variety of vinyl-substituted pyridine derivatives. The reaction can tolerate a range of functional groups. libretexts.org

Table 3: Illustrative Wittig Reactions

| Wittig Reagent | Expected Alkene Product | Expected Stereochemistry |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-(Dipropylamino)-3-vinyl-4-methylpyridine | N/A |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl (E)-3-(6-(dipropylamino)-4-methylpyridin-3-yl)acrylate | Predominantly (E) |

| Benzyltriphenylphosphonium chloride (Ph₃P⁺CH₂Ph Cl⁻) + Base | 6-(Dipropylamino)-4-methyl-3-styrylpyridine | Mixture of (E) and (Z) |

Reduction and Oxidation Chemistry of the Aldehyde Group

The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

The reduction of aldehydes to primary alcohols is a common transformation in organic synthesis. youtube.com Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose. libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. libretexts.org The reaction with this compound would be expected to yield (6-(dipropylamino)-4-methylpyridin-3-yl)methanol.

Conversely, the oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. organic-chemistry.org The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, is a particularly effective method for this transformation and is tolerant of many other functional groups. wikipedia.org Other methods include the use of potassium permanganate (B83412) (KMnO₄) or chromic acid. More environmentally friendly methods utilizing molecular oxygen are also being developed. rsc.org The oxidation of this compound would produce 6-(dipropylamino)-4-methylnicotinic acid.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The presence of the strongly electron-donating dipropylamino group at the 6-position and the methyl group at the 4-position significantly impacts the ring's reactivity.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org However, the presence of the activating dipropylamino group at the 6-position would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. makingmolecules.commasterorganicchemistry.commasterorganicchemistry.com In this case, the positions ortho (C5) and para (C3, which is already substituted) to the amino group would be activated.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is generally sluggish and requires harsh reaction conditions. wikipedia.orgnih.gov This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further increasing the deactivation of the ring. wikipedia.org When substitution does occur, it is typically directed to the C-3 and C-5 (meta) positions, as the cationic intermediates resulting from attack at the C-2 or C-4 positions are significantly destabilized. youtube.com

However, in this compound, the presence of the powerful electron-donating dipropylamino group at the C-6 position and the methyl group at the C-4 position significantly alters this reactivity profile. These activating groups donate electron density into the ring system, stabilizing the cationic intermediate formed during substitution. makingmolecules.com As ortho,para-directing groups, they direct incoming electrophiles to the positions ortho and para relative to themselves.

Specifically:

The 6-dipropylamino group directs towards the C-5 (ortho) and C-3 (para) positions.

The 4-methyl group directs towards the C-3 and C-5 (ortho) positions.

The 3-aldehyde group is a deactivating, meta-directing group, which would direct an incoming electrophile to the C-5 position.

The concerted effect of these substituents strongly activates the C-5 position for electrophilic attack. The C-3 position is also activated, but the presence of the aldehyde group at this position makes substitution there unlikely unless it is first transformed or removed. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation are expected to proceed with high regioselectivity at the C-5 position.

| Reaction Type | Typical Reagents | Expected Product |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-6-(dipropylamino)-4-methylnicotinaldehyde |

| Nitration | HNO₃ / H₂SO₄ | 6-(Dipropylamino)-4-methyl-5-nitronicotinaldehyde |

| Sulfonation | Fuming H₂SO₄ | 6-(Dipropylamino)-3-formyl-4-methylpyridine-5-sulfonic acid |

Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. stackexchange.comgalchimia.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, providing significant stabilization. youtube.comstackexchange.com

For SNAr to occur on this compound, a suitable leaving group, such as a halide, would need to be present on the ring. The existing substituents would modulate the reactivity:

Electron-donating groups (dipropylamino, methyl) generally decrease the ring's electrophilicity and thus deactivate it towards SNAr.

Electron-withdrawing groups (aldehyde) increase the ring's electrophilicity, activating it for nucleophilic attack.

If a leaving group were present at the C-2 or C-5 positions, the molecule's susceptibility to SNAr would depend on the balance of these electronic effects and the reaction conditions. For instance, a halogen at the C-2 position would be activated for displacement by nucleophiles due to its proximity to the ring nitrogen and the activating effect of the C-3 aldehyde. Transition-metal-catalyzed processes can also facilitate nucleophilic substitution on less activated pyridine rings. thieme-connect.comthieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions on Pyridine Halides/Pseudohalides

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of pyridine derivatives. researchgate.netresearchgate.net These reactions are typically performed on pyridine halides (Br, I) or pseudohalides (OTf), enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com For a derivative of this compound, such as 5-bromo-6-(dipropylamino)-4-methylnicotinaldehyde, a variety of transformations could be envisioned.

These reactions generally involve a palladium or nickel catalyst and proceed with high efficiency and functional group tolerance. researchgate.netnih.gov The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction outcome. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl, Vinyl) | Pd(OAc)₂, SPhos, Na₂CO₃ researchgate.net |

| Heck | Alkene | C-C (Alkenyl) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N mdpi.com |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N mdpi.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(OAc)₂, Xantphos, Cs₂CO₃ researchgate.net |

| Negishi | Organozinc Reagent | C-C (Aryl, Alkyl) | Pd(dba)₂, SPhos, ZnCl₂ nih.gov |

Transformations Involving the Tertiary Dipropylamino Group

The exocyclic tertiary dipropylamino group possesses its own distinct reactivity, centered on the lone pair of electrons on the nitrogen atom.

Protonation and Lewis Acidity Interactions

The dipropylamino group is a basic site within the molecule. It can readily react with Brønsted acids to form the corresponding tripropylaminium salt. This protonation is a reversible equilibrium process, the position of which depends on the pKa of the acid and the basicity of the amine. The pyridine ring nitrogen is also a basic site. The pKa of 2-aminopyridine (B139424) is approximately 6.86, indicating the ring nitrogen is moderately basic. nih.gov The exocyclic tertiary amine is expected to have a higher pKa due to the electron-donating effect of the propyl groups. Therefore, in a strongly acidic medium, both nitrogen atoms could potentially be protonated.

The nitrogen lone pair can also act as a Lewis base, coordinating to various Lewis acids. For example, interaction with metal ions or other electron-deficient species can lead to the formation of coordination complexes. acs.org

Nitrogen-Centric Reactions (e.g., N-Oxidation, Quaternization)

The nucleophilic nitrogen of the dipropylamino group can undergo reactions with electrophiles.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into the corresponding N-oxide. nih.gov This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and steric profile of the substituent.

Quaternization: The reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt. nih.gov This process, known as the Menshutkin reaction, converts the neutral amine into a positively charged species, which can serve as a phase-transfer catalyst or be used in elimination reactions.

Dealkylation Processes

The removal of one or more propyl groups from the tertiary amine, known as N-dealkylation, is a significant synthetic transformation. nih.govnih.gov This can be accomplished through several methodologies, often involving an oxidative or electrophilic attack at the nitrogen or the alpha-carbon of an alkyl group. The presence of an electron-rich aromatic system can facilitate certain dealkylation pathways. acs.org

| Dealkylation Method | Typical Reagents | General Mechanism |

|---|---|---|

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Reaction with BrCN forms a cyanoammonium intermediate, which fragments to an alkyl bromide and a disubstituted cyanamide. nih.gov |

| Chloroformate Dealkylation | α-Chloroethyl chloroformate (ACE-Cl), Phenyl chloroformate | Forms a carbamate (B1207046) intermediate that is subsequently cleaved (e.g., with methanol) to yield the secondary amine. nih.gov |

| Oxidative Dealkylation | m-CPBA, then Fe(II) salts; or KMnO₄ | Initial N-oxidation followed by elimination or rearrangement to form an iminium ion, which is hydrolyzed to the secondary amine. nih.gov |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), light, oxidant | A mild method that proceeds via radical intermediates under visible light irradiation. nih.govmdpi.com |

Interplay of Functional Groups: Chemoselectivity and Regioselectivity

There is a notable absence of published studies investigating the chemoselectivity and regioselectivity of this compound. The molecule possesses several reactive sites: a pyridine ring, a tertiary amine (dipropylamino group), an aldehyde functional group, and a methyl group. The electron-donating nature of the dipropylamino group at the 6-position and the methyl group at the 4-position are expected to influence the electron density of the pyridine ring, thereby affecting its reactivity towards electrophiles and nucleophiles. The aldehyde group at the 3-position is a primary site for nucleophilic attack and oxidation/reduction reactions.

However, without experimental data, any discussion on how these functional groups influence each other's reactivity in competitive reaction scenarios would be purely speculative. For instance, the regioselectivity of electrophilic aromatic substitution on the pyridine ring or the chemoselective preference of a reagent for the aldehyde over the pyridine nitrogen has not been documented.

Detailed Reaction Mechanism Elucidation Studies

A thorough search of scientific databases yields no specific studies focused on the detailed elucidation of reaction mechanisms involving this compound. Such studies are crucial for a fundamental understanding of a compound's chemical behavior.

Kinetic Isotope Effect Analysis

No literature is available on the use of kinetic isotope effect (KIE) analysis to probe the reaction mechanisms of this compound. KIE studies, which involve isotopic substitution at a specific atomic position, are a powerful tool for determining the rate-determining step of a reaction and for characterizing the geometry of transition states. wikipedia.orgprinceton.edu The absence of such data means that critical details about bond-breaking and bond-forming events in its potential reactions are unknown.

Transition State Characterization

There is no published research on the computational or experimental characterization of transition states in reactions involving this compound. Understanding the structure and energy of transition states is fundamental to predicting reaction pathways and rates. Without these investigations, the mechanistic landscape of this compound remains unexplored.

Spectroscopic Monitoring of Reaction Intermediates (excluding basic compound ID)

Advanced spectroscopic studies aimed at detecting and characterizing transient reaction intermediates of this compound have not been reported. Techniques such as time-resolved NMR, transient absorption spectroscopy, or low-temperature matrix isolation spectroscopy are instrumental in observing short-lived species that are key to understanding a reaction mechanism. The lack of such studies precludes any detailed discussion of the step-by-step molecular transformations this compound might undergo.

Derivatization and Complex Molecular Architecture Construction

Design Principles for Novel Derivatives of 6-(Dipropylamino)-4-methylnicotinaldehyde

The design of novel derivatives from a starting molecule like this compound would typically be guided by the desired properties of the target molecule. Key reactive sites on this compound include the aldehyde group, the aromatic pyridine (B92270) ring, and the nitrogen of the dipropylamino group.

Table 1: Potential Reactive Sites and Derivatization Strategies

| Reactive Site | Potential Derivatization Reactions | Resulting Functionality |

| Aldehyde Group | Reductive amination, Wittig reaction, aldol (B89426) condensation, Knoevenagel condensation | Amines, alkenes, β-hydroxy aldehydes/ketones, α,β-unsaturated systems |

| Pyridine Ring | N-oxidation, electrophilic aromatic substitution (challenging due to substitution pattern) | Pyridine N-oxides, further substituted pyridines |

| Dipropylamino Nitrogen | Quarternization | Quaternary ammonium (B1175870) salts |

| Methyl Group | Oxidation, radical halogenation | Carboxylic acid, halomethyl derivatives |

The electronic properties of the existing substituents would heavily influence the reactivity of the pyridine ring. The electron-donating nature of the dipropylamino group would activate the ring towards electrophilic attack, while the aldehyde group would be deactivating.

Formation of Macrocyclic and Supramolecular Ligands

Macrocycles are large ring structures, and supramolecular chemistry involves assemblies of molecules held together by non-covalent bonds. wikipedia.org The bifunctional nature of this compound could, in principle, allow it to act as a building block for such systems.

Integration into Crown Ether Systems

Crown ethers are cyclic polyethers known for their ability to selectively bind cations. sigmaaldrich.com To integrate this compound into a crown ether-like structure, it would likely need to be chemically modified first. For example, the aldehyde could be reduced to an alcohol, which could then participate in a Williamson ether synthesis with a suitable oligoethylene glycol derivative. The pyridine nitrogen could also act as a donor atom within a macrocyclic framework.

Coordination with Transition Metals via Pyridine Nitrogen and Aldehyde Oxygen

The pyridine nitrogen and the oxygen of the aldehyde group in this compound present a potential bidentate chelation site for transition metals. kpi.ua The formation of a five-membered chelate ring would be possible, which is a stable arrangement in coordination chemistry. The specific metals that might coordinate would depend on factors like the steric bulk of the dipropylamino group and the electronic properties of the pyridine ring.

Table 2: Potential Coordination Complexes

| Metal Ion | Potential Geometry | Potential Application |

| Cu(II) | Square planar or distorted octahedral | Catalysis, materials science |

| Pd(II) | Square planar | Cross-coupling catalysis |

| Ru(II) | Octahedral | Photochemistry, catalysis |

| Zn(II) | Tetrahedral | Sensing, biological mimicry |

Construction of Polyfunctionalized Organic Frameworks

Polyfunctionalized organic frameworks (POFs) are a class of porous materials with a wide range of potential applications. The aldehyde functionality of this compound could be utilized in the synthesis of imine-linked frameworks through condensation with multifunctional amines. The resulting materials would possess the properties of the pyridine and dipropylamino moieties within their pores.

Development of Cascade Reactions Utilizing the Compound's Reactivity

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. The multiple functional groups of this compound could theoretically initiate or participate in such reaction sequences. For instance, a reaction at the aldehyde could be followed by a cyclization involving the pyridine ring or the dipropylamino group.

Stereoselective Derivatization Strategies

Stereoselective reactions are chemical reactions that preferentially result in one stereoisomer over others. For this compound, stereoselective derivatization would most likely involve reactions at the aldehyde group. The introduction of a chiral center could be achieved through the use of chiral reagents or catalysts. For example, a stereoselective reduction of the aldehyde to an alcohol or a stereoselective addition of a nucleophile could be envisioned. The proximity of the methyl and dipropylamino groups to the aldehyde could also provide a degree of steric influence on the stereochemical outcome of such reactions.

Utilization in "Click Chemistry" and Related Bioconjugation Methodologies (Chemical, not biological application)

The field of "click chemistry" represents a class of reactions that are rapid, efficient, and highly specific, enabling the modular construction of complex molecular architectures from simpler building blocks. A cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The aldehyde functionality of this compound presents a versatile chemical handle for the introduction of azide or alkyne moieties, thereby enabling its participation in click chemistry and related bioconjugation methodologies from a purely chemical perspective.

The derivatization of this compound is a critical first step for its integration into click chemistry workflows. The aldehyde group can be readily converted into a variety of other functional groups, including those amenable to click reactions. For instance, reductive amination of the aldehyde with an amino-alkyne or an amino-azide can directly install the necessary click handle. Alternatively, the aldehyde can be reduced to an alcohol and subsequently converted to an azide or alkyne through standard organic transformations.

Once derivatized, the resulting azide- or alkyne-functionalized this compound derivative can be "clicked" with a complementary reaction partner to construct more elaborate molecular structures. This modular approach allows for the efficient assembly of complex molecules that incorporate the this compound scaffold.

A hypothetical reaction scheme illustrating the derivatization and subsequent click reaction is presented below:

Scheme 1: Hypothetical Derivatization and Click Reaction of this compound

Step 1: Derivatization. this compound is reacted with propargylamine via reductive amination to yield an alkyne-functionalized derivative.

Step 2: Click Reaction. The alkyne-functionalized derivative is then reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

The table below outlines the hypothetical reactants and products in this two-step process.

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | Propargylamine | N-((6-(dipropylamino)-4-methylpyridin-3-yl)methyl)prop-2-yn-1-amine | Reductive Amination |

| 2 | N-((6-(dipropylamino)-4-methylpyridin-3-yl)methyl)prop-2-yn-1-amine | Azido-functionalized Molecule (R-N₃) | 1,2,3-Triazole Adduct | CuAAC |

This modular approach, facilitated by click chemistry, allows for the efficient construction of diverse and complex molecular architectures built upon the this compound core. The high efficiency and specificity of the CuAAC reaction ensure high yields of the desired product with minimal purification challenges. nih.govthermofisher.com

Computational and Theoretical Chemical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of a molecule, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comyoutube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and can act as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.

For 6-(Dipropylamino)-4-methylnicotinaldehyde, the electronic structure is influenced by the interplay of the electron-donating dipropylamino group and the electron-withdrawing aldehyde group on the pyridine (B92270) ring. The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the dipropylamino group and the substituted pyridine ring, reflecting its capacity to donate electrons. The LUMO, in contrast, would likely be distributed over the electron-deficient aldehyde group and the pyridine ring, indicating the most probable sites for accepting electrons.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.90 | Energy difference between HOMO and LUMO |

Note: The values presented are representative and based on theoretical calculations for structurally similar aromatic compounds.

Electron density distribution maps illustrate the probability of finding an electron in a particular region of the molecule. For this compound, high electron density is anticipated around the electronegative nitrogen and oxygen atoms due to their lone pairs of electrons.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting how it will interact with other charged species. The MEP map for this compound would show regions of negative electrostatic potential (typically colored red) concentrated around the aldehyde oxygen and the amino nitrogen, indicating these are sites susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting them as likely sites for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govrush.edu These methods provide insights into the flexibility of the molecule and the energy barriers associated with different spatial arrangements (conformers).

The bond connecting the dipropylamino group to the pyridine ring is a single bond, yet its rotation is not entirely free. A rotational energy barrier exists due to stereoelectronic effects, specifically the interaction between the nitrogen atom's lone pair of electrons and the π-electron system of the pyridine ring. The magnitude of this barrier is influenced by the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net Electron-donating groups tend to influence the electronic density when the substituent is perpendicular to the ring plane. nih.govresearchgate.net Studies on similar aromatic systems with dialkylamino substituents have shown that these rotational barriers can be significant. For instance, the rotational barrier for dialkylamino groups on a triazine ring was found to be approximately 15.1 kcal/mol. nih.gov This suggests a considerable energy requirement to rotate the dipropylamino group out of its preferred, more planar, conformation relative to the pyridine ring.

| Bond | Estimated Rotational Barrier (ΔG‡, kcal/mol) | Method of Estimation |

|---|---|---|

| Pyridine Ring—N(propyl)₂ | ~15 | Comparison with analogous heterocyclic systems nih.gov |

Aldehydes that have a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) can exist in equilibrium with an isomeric form known as an enol. britannica.com This phenomenon is called keto-enol tautomerism. In this process, a proton migrates from the α-carbon to the carbonyl oxygen, and the C=O double bond shifts to become a C=C double bond. britannica.com

For this compound, the aldehyde (keto) form is in equilibrium with its corresponding enol tautomer. While the keto form is generally significantly more stable for simple aldehydes, the enol form can be an important intermediate in certain chemical reactions. britannica.com Computational studies can map the potential energy surface for this isomerization, identifying the transition state and calculating the activation energy required for the interconversion between the keto and enol forms. In the case of aromatic aldehydes, the equilibrium typically heavily favors the keto tautomer. researchgate.net

Prediction of Reactivity and Selectivity

The computational data provides a basis for predicting the chemical reactivity and selectivity of this compound.

Nucleophilic Character : The HOMO is primarily located on the amino-substituted ring, which, combined with the regions of high negative electrostatic potential, suggests the ring and the dipropylamino nitrogen are the primary nucleophilic centers. The molecule is therefore predicted to react with electrophiles at these sites.

Electrophilic Character : The LUMO is associated with the aldehyde group, and the MEP map shows a significant positive potential on the carbonyl carbon. This indicates that the carbonyl carbon is the primary electrophilic center, making it susceptible to attack by nucleophiles. This is a characteristic reaction pathway for aldehydes.

Selectivity : In reactions involving electrophiles, the position of attack on the pyridine ring will be directed by the activating, electron-donating dipropylamino and methyl groups. For nucleophilic reactions, the attack will be highly selective for the aldehyde's carbonyl carbon. This selectivity is crucial in designing synthetic routes involving this compound.

Compound Names

| Systematic Name | Common Name/Abbreviation |

|---|---|

| This compound | Not Applicable |

| 6-(dipropylamino)-4-methylpyridine-3-carbaldehyde | IUPAC Name fluorochem.co.uk |

Computational Modeling of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states are fundamental to understanding chemical reactivity. Using quantum mechanical methods such as Density Functional Theory (DFT), chemists can model the energetic landscape of a chemical reaction. This involves identifying the lowest energy paths that connect reactants to products, and locating the high-energy transition state structures that lie along these paths.

For this compound, computational modeling could be employed to investigate various reactions, such as its synthesis, oxidation, or participation in condensation reactions. By calculating the activation energies, researchers could predict the feasibility and kinetics of these transformations. However, at present, there are no specific studies in the scientific literature that have performed these calculations for this compound.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and provide insights into molecular structure and bonding. Techniques such as Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can help in assigning peaks in infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to assist in structure elucidation.

For this compound, the prediction of its spectroscopic signatures could help confirm its structure and provide a deeper understanding of its electronic and vibrational properties. Such theoretical data would be essential for interpreting experimental spectra in the context of mechanistic studies. To date, no such predictive studies for this specific molecule have been published.

Development of Computational Models for Nicotinaldehyde Derivatives

The development of general computational models for a class of compounds, such as nicotinaldehyde derivatives, can be a powerful approach for predicting their properties and activities. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties.

By building such models for a series of nicotinaldehyde derivatives, it would be possible to predict the properties of new, unsynthesized compounds, including this compound. This would require a dataset of related molecules with known properties. Currently, no specific computational models that include this compound have been reported.

Advanced Chemical Applications and Concepts

6-(Dipropylamino)-4-methylnicotinaldehyde as a Precursor in Advanced Organic Synthesis

The molecular architecture of this compound suggests its utility as a versatile building block in the synthesis of more complex molecular frameworks. The presence of the aldehyde and the substituted pyridine (B92270) ring offers multiple avenues for synthetic transformations.

Component in Complex Heterocyclic Synthesis

The aldehyde group is a key functional handle for the construction of new heterocyclic rings. Pyridine aldehydes, in general, are valuable precursors in multicomponent reactions and condensation reactions to form a variety of heterocyclic systems. For instance, aldehydes can react with amines, diketones, and other nucleophiles in domino reactions to construct polysubstituted pyridines and other fused heterocyclic structures. The electron-donating dipropylamino group at the 6-position would likely influence the reactivity of the pyridine ring and the aldehyde, potentially modulating the course of these cyclization reactions.

| Reaction Type | Potential Reactants for this compound | Potential Heterocyclic Product |

| Hantzsch Pyridine Synthesis (or related) | β-ketoester, enamine | Polysubstituted dihydropyridine (B1217469) derivative |

| Gewald Aminothiophene Synthesis | Active methylene (B1212753) nitrile, elemental sulfur | Thieno[2,3-b]pyridine derivative |

| Friedländer Annulation | 2-aminoaryl ketone | Quinolone derivative |

| Döbner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Quinoline derivative |

This table presents hypothetical reactions based on the known reactivity of aldehydes and pyridines.

Building Block for Bridged and Fused Ring Systems

The construction of bridged and fused ring systems is a significant endeavor in organic synthesis, often leading to molecules with unique three-dimensional structures and biological activities. The pyridine nucleus of this compound can serve as a scaffold for the annulation of additional rings. Methodologies for forming fused ring systems often involve the transformation of substituents on a parent ring into participants in a cyclization reaction. For example, the aldehyde could be a starting point for the formation of a new ring fused to the pyridine core. Strategies like intramolecular cycloadditions or transition-metal-catalyzed C-H activation and annulation could potentially be employed, although no specific examples with this compound are documented. The synthesis of fused bicyclic heterocycles from substituted pyridines is an active area of research. nih.goveurekaselect.combohrium.com

Ligand Design in Inorganic and Coordination Chemistry

Pyridine and its derivatives are quintessential ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond.

Chelation Properties with Metal Ions

The structure of this compound features two potential coordination sites: the pyridine nitrogen and the aldehyde oxygen. This arrangement could allow it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. Chelation enhances the stability of metal complexes compared to coordination with monodentate ligands. The dipropylamino group, being electron-donating, would increase the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen and its ability to coordinate to metal ions.

Potential Metal Ion Coordination:

| Metal Ion | Potential Coordination Geometry | Potential Application of Complex |

| Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | Square planar, Tetrahedral, Octahedral | Catalysis, Magnetic materials |

| Lanthanide Ions (e.g., Eu(III), Tb(III)) | Higher coordination numbers (e.g., 8, 9) | Luminescent probes, MRI contrast agents |

| Main Group Metals (e.g., Sn(IV), Pb(II)) | Various geometries | Lewis acid catalysts, Materials science |

This table outlines theoretical coordination possibilities.

Development of Novel Coordination Complexes for Catalysis

Transition metal complexes containing pyridine-based ligands are widely employed as catalysts in a multitude of organic transformations. researchgate.netalfachemic.com By coordinating this compound to a catalytically active metal center, it might be possible to develop novel catalysts. The electronic and steric properties of the ligand, influenced by the methyl and dipropylamino substituents, would play a crucial role in determining the activity and selectivity of the resulting catalyst. For example, such complexes could potentially catalyze oxidation, reduction, or carbon-carbon bond-forming reactions. The introduction of a pyridine moiety into a ligand framework is known to affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.itcnr.it

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The structure of this compound contains features that could facilitate its participation in self-assembly processes.

Non-Covalent Interactions Driving Molecular Recognition and Assembly

The structure of this compound, featuring a pyridine ring, an aldehyde group, and alkyl chains, suggests the potential for various non-covalent interactions that are fundamental to molecular recognition and self-assembly. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aldehyde group, with its polarized carbonyl bond, can also participate in hydrogen bonding and dipole-dipole interactions. The dipropylamino group and the methyl group introduce hydrophobic regions to the molecule, which can lead to hydrophobic interactions in aqueous environments. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. These non-covalent forces are the driving forces behind the specific binding of molecules to one another (molecular recognition) and their spontaneous organization into larger, well-defined structures (self-assembly).

Formation of Ordered Supramolecular Architectures (e.g., cages, networks)

The ability of a molecule to form ordered supramolecular architectures such as cages or networks is highly dependent on its geometry and the nature of its non-covalent interactions. In principle, bifunctional molecules with specific directional bonding capabilities can be designed to self-assemble into complex structures. For a molecule like this compound, its potential to form such architectures would depend on its ability to interact with complementary molecules or with itself in a highly ordered and predictable manner. For instance, if it were to co-crystallize with a molecule capable of forming multiple hydrogen bonds with the aldehyde and pyridine nitrogen, a specific network might be formed. However, without experimental data, the formation of such architectures remains hypothetical.

Exploitation of the Compound's Chemical Properties in Analytical Reagent Development

The chemical properties of this compound, particularly the presence of a reactive aldehyde group, could theoretically be exploited in the development of analytical reagents.

Derivatization Reagents for Chemical Analysis (not biological fluids)

The aldehyde functional group is known to react with various nucleophiles, such as primary amines, to form imines (Schiff bases). This reactivity could be utilized to develop a derivatization reagent for the detection and quantification of primary amines in non-biological chemical samples. The introduction of the this compound moiety to an analyte could enhance its detectability by various analytical techniques, for example, by introducing a chromophore for UV-Vis spectroscopy or by altering its chromatographic behavior.

Applications in Polymer Chemistry as Monomeric Units

The structure of this compound does not immediately suggest a straightforward pathway for it to act as a conventional monomer in addition or condensation polymerization.

Incorporation into Functional Polymer Backbones

For a molecule to be incorporated into a polymer backbone, it typically needs to possess at least two reactive functional groups that can participate in polymerization reactions. While the aldehyde group could potentially be involved in certain types of polymerizations, the molecule as a whole lacks a second reactive site that would allow it to be a repeating unit in a linear polymer chain. It is conceivable that it could be chemically modified to introduce another reactive group, but there is no information to suggest this has been done.

Cross-linking Agent in Polymer Networks

A molecule can act as a cross-linking agent if it has two or more reactive sites that can connect different polymer chains. Similar to its limitation as a monomer, this compound, in its current form, does not possess the necessary functionality to act as a typical cross-linking agent. The single aldehyde group could potentially react with a functional group on a polymer chain, but this would result in grafting to the chain rather than cross-linking between chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.